1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a phenyl ring substituted with a thiazol-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. The piperazine ring is functionalized with a methylsulfonyl group, while the phenyl ring is functionalized with a thiazol-2-yloxy group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include methylsulfonyl chloride, thiazole derivatives, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrothiazole derivatives, and various substituted phenyl derivatives. These products can be further utilized in different applications, including drug development and materials science .
Scientific Research Applications
Chemistry
In chemistry, 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics .
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: Similar in structure but with a phenylsulfonyl group instead of a methylsulfonyl group.
(4-(Methylsulfonyl)phenyl)(piperazin-1-yl)methanone: Similar in structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine is unique due to the presence of both the methylsulfonyl and thiazol-2-yloxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-24(20,21)18-9-7-17(8-10-18)14(19)12-2-4-13(5-3-12)22-15-16-6-11-23-15/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTQFDVXJFNKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.